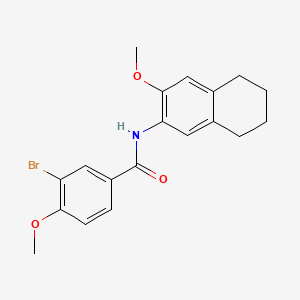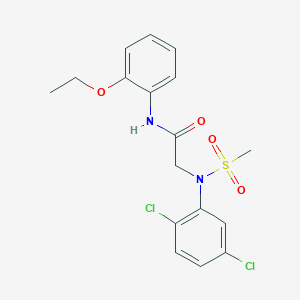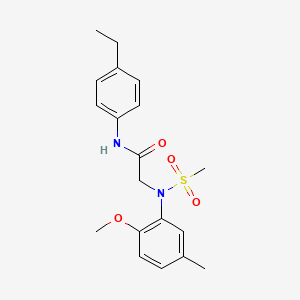
9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Übersicht
Beschreibung
9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the acridine family, which is characterized by a tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents would be optimized to ensure high yield and purity of the product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could result in an amine or thiol derivative.
Wissenschaftliche Forschungsanwendungen
9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate
Uniqueness
What sets 9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart from similar compounds is its specific combination of functional groups and its tricyclic acridine structure
Eigenschaften
IUPAC Name |
9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO4/c1-7-29-17-11-26(3,4)13-19(30)23(17)22(24-18(29)12-27(5,6)14-20(24)31)15-9-16(28)25(32)21(10-15)33-8-2/h9-10,22,32H,7-8,11-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPIQIBQYPWMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Cl)O)OCC)C(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3543647.png)

![5-[4-(dimethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3543666.png)
![1-(4-chlorophenyl)-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3543672.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cycloheptylbenzamide](/img/structure/B3543674.png)
![3-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3543677.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B3543679.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3543692.png)
![ethyl 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3543699.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B3543737.png)
![methyl (4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetate](/img/structure/B3543738.png)
![ETHYL 3-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B3543743.png)
